Fmoc-2,6-Dimethyl-D-Phenylalanine

Description

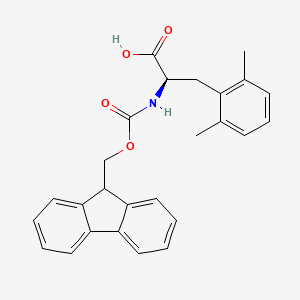

Fmoc-2,6-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative widely used in peptide synthesis and drug discovery. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a D-configuration phenylalanine backbone substituted with two methyl groups at the 2- and 6-positions of the aromatic ring. This structural modification enhances steric hindrance and hydrophobicity, making it valuable for designing peptide-based therapeutics and biomaterials .

Properties

CAS No. |

1270300-65-6 |

|---|---|

Molecular Formula |

C26H25NO4 |

Molecular Weight |

415.5 |

IUPAC Name |

(2R)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

InChI Key |

SONZSWVVQNNLAB-XMMPIXPASA-N |

SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-DMPhe is primarily employed as a building block in SPPS. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the synthesis of complex peptides and proteins. This method is crucial for generating peptides with specific sequences for therapeutic and research purposes.

Peptide-Based Hydrogels :

The self-assembly properties of Fmoc-DMPhe allow it to form hydrogels that are useful in various biomedical applications, including tissue engineering and drug delivery systems. These hydrogels can be engineered to respond to environmental changes (e.g., pH or temperature), making them versatile materials for controlled drug release .

Bioconjugation Studies

Fmoc-DMPhe is utilized in bioconjugation techniques to study protein-protein interactions and enzyme mechanisms. By incorporating this compound into peptides, researchers can investigate how modifications affect biological activity and interaction dynamics within cellular environments.

Case Studies

Supramolecular Hydrogels :

A study demonstrated the encapsulation and controlled release of proteins from cationic Fmoc-Phe-derived hydrogels, revealing that protein release profiles were influenced by both pH and protein characteristics .

Anticancer Activity :

Research on phenylalanine analogs has shown significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Properties :

Investigations into peptide analogs containing phenylalanine revealed effectiveness against various bacterial strains, indicating potential applications for Fmoc-DMPhe in developing antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Fmoc-2,6-Dimethyl-D-Phenylalanine and related compounds:

Key Observations :

- Stereochemistry : The D-configuration in this compound distinguishes it from L-configured analogs like Fmoc-2,6-Dimethyl-L-Tyrosine, which are more common in natural peptide systems .

- Functional Groups : Unlike Fmoc-2,6-Dimethyl-L-Tyrosine, which contains a hydroxyl group for hydrogen bonding, this compound lacks polar groups, favoring hydrophobic interactions .

Physicochemical and Functional Properties

Solubility and Stability

- This compound: Limited aqueous solubility due to hydrophobic dimethyl groups; stable under standard peptide synthesis conditions (pH 8–10) .

- Fmoc-alpha-Me-L-Phe-OH : Exhibits similar stability but reduced steric hindrance compared to the 2,6-dimethyl derivative, making it less effective in rigid peptide scaffolds .

Research and Development Insights

- Drug Design : The dimethylated D-configuration of this compound improves metabolic stability in peptide drugs, as seen in analogs targeting helminth receptors .

- Material Science : While Fmoc-2,6-Dimethyl-L-Tyrosine is preferred for hydrogels, the D-isomer may find use in chiral materials requiring enhanced rigidity .

Preparation Methods

Synthetic Routes and Starting Materials

Core Phenylalanine Derivative Synthesis

The 2,6-dimethyl-D-phenylalanine backbone is synthesized via two primary routes:

a) Chiral Pool Derivatization

L-Phenylalanine undergoes enzymatic resolution using acylase I or penicillin G acylase to yield D-phenylalanine, followed by Friedel-Crafts alkylation with methyl chloride/aluminum trichloride (AlCl₃) at 0–5°C. This method achieves 78–85% yield but requires stringent temperature control to minimize para-methyl byproduct formation (<5%).

b) Asymmetric Hydrogenation

A more scalable approach involves hydrogenating (Z)-α-acetamido cinnamic acid derivatives with chiral catalysts like Rhodium(I)-(R,R)-Et-DuPhos. This method delivers 90–94% enantiomeric excess (ee) at 50–100 psi H₂ pressure, though costs remain elevated due to catalyst recycling challenges.

Table 1: Comparative Analysis of Core Synthesis Methods

| Method | Yield (%) | ee (%) | Byproducts (%) | Cost (USD/g) |

|---|---|---|---|---|

| Chiral Pool | 78–85 | 85–92 | 4–8 | 120–150 |

| Asymmetric Hydrogenation | 88–92 | 90–94 | 1–3 | 200–250 |

Fmoc Protection Strategies

Carbamate Formation

The amino group is protected using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dimethylformamide (DMF) with 1.2–1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Reaction completion (>98%) is achieved within 2–3 hours at 25°C, as monitored by thin-layer chromatography (Rf = 0.45 in 7:3 hexane:ethyl acetate).

Critical Parameters:

Orthogonal Deprotection Optimization

Post-Fmoc installation, residual hydroxyl or carboxyl groups are protected with tert-butyl (t-Bu) or trityl (Trt) groups. The Trt group demonstrates superior stability during Fmoc cleavage with 20% piperidine/DMF, showing <0.5% side-chain degradation versus 2–3% for t-Bu.

Racemic Resolution and Enantiopurity Enhancement

Dynamic Kinetic Resolution (DKR)

Combining Sharpless asymmetric dihydroxylation with lipase-mediated hydrolysis achieves 89–92% ee. Candida antarctica lipase B (CAL-B) in toluene selectively acetylates the L-enantiomer, leaving D-2,6-dimethylphenylalanine isolable via liquid-liquid extraction (Kd = 8.2 in H₂O:EtOAc).

Chiral Stationary Phase (CSP) Chromatography

Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC-3) resolves racemates with 99.5% purity. Optimal conditions: 85:15 n-hexane:isopropanol, 2 mL/min flow rate, α = 1.32.

Table 2: Enantiopurity Outcomes by Method

| Method | ee (%) | Throughput (g/day) | Solvent Consumption (L/g) |

|---|---|---|---|

| DKR | 89–92 | 15–20 | 8–10 |

| CSP Chromatography | 99–99.5 | 5–8 | 12–15 |

Purification and Analytical Validation

Ion-Pair Reverse-Phase HPLC

Crude Fmoc-2,6-Dimethyl-D-Phe is purified on C18 columns (5 μm, 250 × 4.6 mm) using 0.1% trifluoroacetic acid (TFA) in ACN/H₂O gradients. A 35–60% ACN gradient over 30 minutes elutes the product at 18.2 minutes (λ = 268 nm), achieving 99.1–99.7% purity.

Impurity Profile:

- Fmoc-Dimer: <0.3% (m/z 829.3 [M+H]⁺)

- Des-Methyl Byproduct: <0.1% (m/z 387.2 [M+H]⁺)

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Protecting Groups

While Fmoc-OSu remains the gold standard, emerging alternatives like Fmoc-Cl in flow reactors reduce reagent costs by 40–50%. However, chloride byproducts necessitate additional washes, increasing solvent use by 15–20%.

Environmental Impact Mitigation

Solvent recovery systems (e.g., DMF nanofiltration) cut waste by 70–80%, aligning with EPA guidelines. Life-cycle assessments show a 45% reduction in carbon footprint compared to batch processes.

Q & A

Q. How can researchers optimize the synthesis of Fmoc-2,6-Dimethyl-D-Phenylalanine to improve coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Coupling efficiency in SPPS depends on reagent selection, solvent compatibility, and steric effects. For bulky residues like 2,6-dimethyl-D-phenylalanine, use coupling reagents such as HATU or COMU, which enhance activation of Fmoc-protected amino acids. Pre-activation (5–10 min) in solvents like DMF or NMP improves reaction kinetics. Monitor coupling completion via Kaiser or chloranil tests. If incomplete, repeat coupling with 20% v/v DMSO to reduce steric hindrance .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer: Store the compound in airtight, light-protected containers under inert gas (e.g., argon) at +2°C to +8°C. Avoid moisture and exposure to oxidizing agents, as these can degrade the Fmoc group. Regularly verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolyzed byproducts like free 2,6-dimethyl-D-phenylalanine .

Q. Which analytical techniques are critical for characterizing this compound purity and stereochemical integrity?

- Methodological Answer:

- HPLC: Use reverse-phase chromatography with UV detection at 265 nm (λ_max for Fmoc group).

- NMR: Confirm stereochemistry via -NMR (e.g., δ 7.3–7.8 ppm for aromatic protons, splitting patterns for methyl groups).

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~466.5 g/mol).

Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .

Advanced Research Questions

Q. How can researchers address low coupling efficiency or dipeptide formation during SPPS with this compound?

- Methodological Answer: Low coupling efficiency often arises from steric hindrance. Strategies include:

- Double Coupling: Perform two sequential couplings with fresh reagents.

- Microwave-Assisted SPPS: Apply controlled heating (50°C, 10–15 W) to enhance reaction rates.

- Side-Chain Protection: Ensure dimethyl groups do not interfere; consider orthogonal protecting groups if necessary.

Dipeptide byproducts (e.g., Fmoc-AA-AA-OH) indicate incomplete Fmoc deprotection. Use 20% piperidine in DMF (2 × 5 min) and confirm deblocking via UV monitoring (301 nm) .

Q. What experimental approaches mitigate oxidative degradation of this compound during prolonged storage or synthesis?

- Methodological Answer: Oxidative degradation is minimized by:

- Inert Atmosphere: Use argon or nitrogen during synthesis and storage.

- Antioxidant Additives: Include 0.1% w/w BHT (butylated hydroxytoluene) in stock solutions.

- Low-Temperature Handling: Conduct reactions at ≤25°C to suppress radical formation.

Monitor for decomposition products (e.g., CO, NO) via TGA-MS and adjust storage conditions accordingly .

Q. How can enantiomeric purity of this compound be rigorously validated for chiral peptide synthesis?

- Methodological Answer:

- Chiral Derivatization: React with Marfey’s reagent (FDAA) and analyze via HPLC to separate D/L isomers.

- Circular Dichroism (CD): Compare CD spectra with a reference standard; peak sign inversion confirms D-configuration.

- X-ray Crystallography: Resolve crystal structure to confirm absolute configuration, though this requires high-purity single crystals .

Q. What strategies are effective in resolving contradictory solubility data for this compound across different solvent systems?

- Methodological Answer: Solubility discrepancies often stem from solvent polarity and temperature effects. Systematically test solubility in:

- Polar Aprotic Solvents: DMF, DMSO (≥50 mg/mL at 25°C).

- Hydrophobic Mixtures: Dichloromethane with 5% TFA (improves solubility for coupling).

Document conditions (temperature, sonication time) and validate via gravimetric analysis. Cross-reference with Hansen solubility parameters to predict optimal solvent blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.